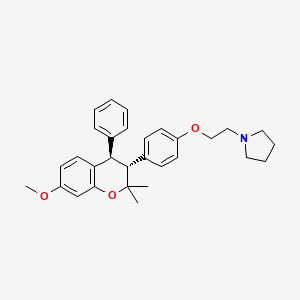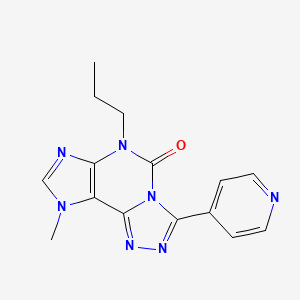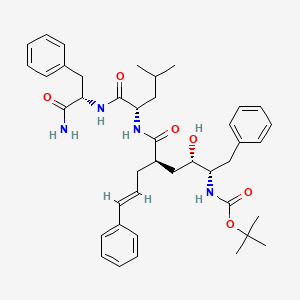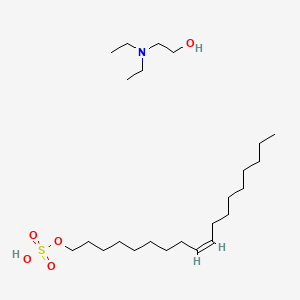
Oleyl sulfate diethylaminoethanol salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl sulfate diethylaminoethanol salt is a chemical compound known for its surfactant properties. It is derived from oleyl alcohol, which is a fatty alcohol, and is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleyl sulfate diethylaminoethanol salt can be synthesized through the sulfation of oleyl alcohol with sulfur trioxide, followed by neutralization with diethylaminoethanol. The reaction typically occurs in a falling film reactor where oleyl alcohol reacts with gaseous sulfur trioxide at controlled temperatures to form oleyl sulfate. This intermediate is then neutralized with diethylaminoethanol to produce the final salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation processes. The oleyl alcohol is continuously fed into a reactor where it reacts with sulfur trioxide. The resulting oleyl sulfate is then neutralized in a separate reactor with diethylaminoethanol under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oleyl sulfate diethylaminoethanol salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group back to the alcohol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Oleyl alcohol and its derivatives.
Substitution: Various substituted oleyl compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Oleyl sulfate diethylaminoethanol salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Wirkmechanismus
The primary mechanism by which oleyl sulfate diethylaminoethanol salt exerts its effects is through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules and enhance their solubility in aqueous solutions. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium oleyl sulfate: Similar surfactant properties but lacks the diethylaminoethanol group.
Oleyl alcohol: The precursor to oleyl sulfate diethylaminoethanol salt, used in similar applications but with different properties.
Cetyltrimethylammonium bromide: Another surfactant with different chemical structure and properties.
Uniqueness
This compound is unique due to the presence of the diethylaminoethanol group, which enhances its solubility and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring high solubility and stability in aqueous solutions .
Eigenschaften
CAS-Nummer |
63512-33-4 |
|---|---|
Molekularformel |
C18H36O4S.C6H15NO C24H51NO5S |
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
2-(diethylamino)ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate |
InChI |
InChI=1S/C18H36O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3/b10-9-; |
InChI-Schlüssel |
IHDPKWOISNDGOV-KVVVOXFISA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O.CCN(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



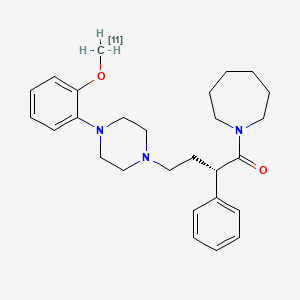
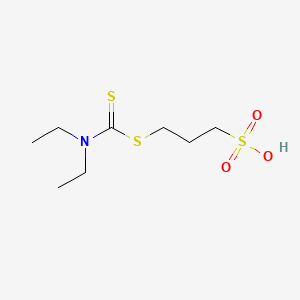
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
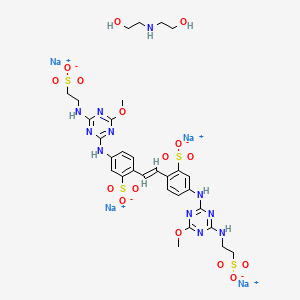
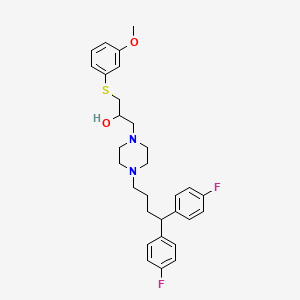
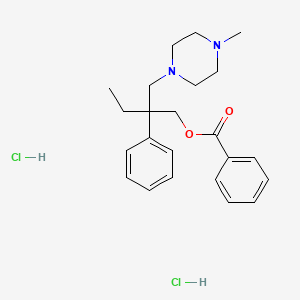

![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)


